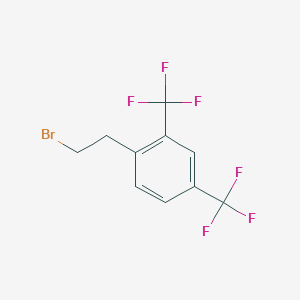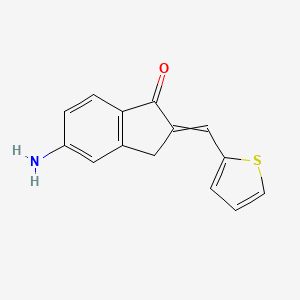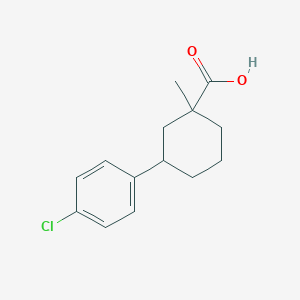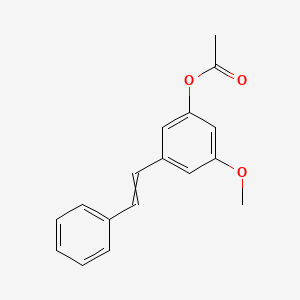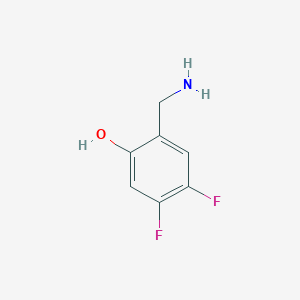![molecular formula C14H18O2 B12433877 (2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL](/img/structure/B12433877.png)
(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Evofolin C is a natural compound known for its potent antifungal and antibacterial properties. It exhibits significant inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production with IC(50) values less than 12 microM . This compound is derived from the heartwood of Tetradium glabrifolium and has been studied for its various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Evofolin C involves the extraction from natural sources such as the bark of Evodia species. The compound is isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of Evofolin C is still in the research phase, with most methods focusing on optimizing the extraction and purification processes. The use of bioreactors and advanced chromatographic techniques are being explored to scale up the production while maintaining the compound’s bioactivity .
Analyse Des Réactions Chimiques
Types of Reactions
Evofolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
Common Reagents and Conditions
Common reagents used in the reactions involving Evofolin C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Evofolin C include its acetate derivatives, which have shown enhanced antifungal and antibacterial activities. These derivatives are crucial for studying the structure-activity relationship of the compound .
Applications De Recherche Scientifique
Evofolin C has a wide range of scientific research applications:
Mécanisme D'action
Evofolin C exerts its effects by inhibiting the production of superoxide, a reactive oxygen species involved in oxidative stress. The compound targets the N-formylmethionylleucylphenylalanine receptor, which plays a role in the activation of superoxide production . By inhibiting this pathway, Evofolin C reduces oxidative stress and its associated cellular damage .
Comparaison Avec Des Composés Similaires
Evofolin C is compared with other similar compounds such as:
Evofolin B: Another compound isolated from the same plant, showing similar but less potent biological activities.
Stroside A: A phenylpropanoid glycoside with comparable antifungal properties but different molecular targets.
Evofolin C stands out due to its higher potency and broader spectrum of antimicrobial activities, making it a unique and valuable compound for further research and development .
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3 |
Clé InChI |
ROCWIPIJKMWFFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=CC=C(C=C1)C=CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Chloro-2-nitrophenyl)methyl]hydrazine](/img/structure/B12433802.png)

![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12433825.png)
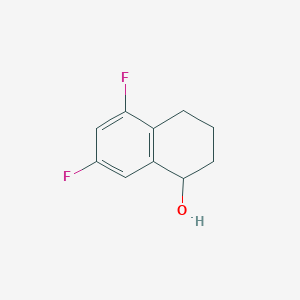

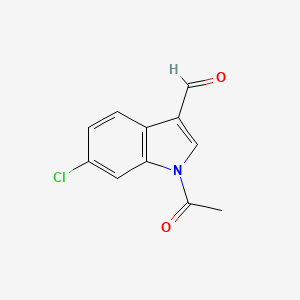

![1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
